3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
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Description
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.20557608 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
- The synthesis of [1,2,3]Triazolo[4,5-d]pyrimidine 3-Oxides, closely related to the compound , involves coupling of 6-hydroxyaminopyrimidine with benzenediazonium salts and oxidation with K3[Fe(CN)6] in water. This synthesis method could be relevant for similar structures (Yavolovskii et al., 2003).
Potential Biological Activities
- The synthesis and reactions of compounds similar to the one , like 3-Acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one, have shown the potential for antimicrobial activities, which could indicate similar uses for the compound (Farghaly, 2008).
Chemical Reactions and Derivatives
- Studies on related compounds, such as enaminones, demonstrate their reactivity with hydroxylamine and hydrazines, leading to the formation of azoles and azines. This reactivity could suggest similar pathways for derivatives of the compound in focus (El‐Taweel & Elnagdi, 2001).
Antimicrobial and Antitumor Activities
- Enaminones, similar to the compound , are used to synthesize substituted pyrazoles with demonstrated antitumor and antimicrobial activities. This suggests potential applications for the compound in similar medical fields (Riyadh, 2011).
Novel Molecule Synthesis
- The synthesis of related molecules, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates the potential of the compound for developing novel molecules with possible anti-inflammatory properties (Moloney, 2001).
Heterocyclic Compounds Synthesis
- The compound’s related structures, like isothiazolopyridines and pyridothiazines, have been synthesized using both conventional and modern techniques, hinting at the compound's utility in synthesizing diverse biologically active heterocyclic compounds (Youssef, Azab, & Youssef, 2012).
Properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,25)10-9-14-6-5-7-15(12-14)18(24)20-13-17-22-21-16-8-3-4-11-23(16)17/h5-7,12,25H,3-4,8-11,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIZHLKUESVHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=NN=C3N2CCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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